molecular formula C18H20N2O5S B3456752 methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3456752
M. Wt: 376.4 g/mol
InChI Key: IHZLOXHOFBSFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, commonly known as MSMA, is a synthetic organic compound that has been widely used in scientific research applications. It belongs to the class of aryl methylsulfones and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

MSMA inhibits PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This results in the irreversible inactivation of the enzyme and the disruption of downstream signaling pathways. MSMA has also been found to induce reactive oxygen species (ROS) production, which can further contribute to its cytotoxic effects.
Biochemical and Physiological Effects
MSMA has been found to exhibit a range of biochemical and physiological effects. In addition to its PTP inhibitory activity, MSMA has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to have anti-inflammatory and anti-oxidative effects, making it a potentially valuable therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MSMA in lab experiments is its ability to selectively inhibit PTPs. This allows researchers to study the specific role of these enzymes in cellular signaling pathways and disease processes. Additionally, MSMA has been found to exhibit cytotoxic effects in cancer cells, making it a potentially valuable tool for studying cancer biology and developing new cancer therapies.
However, there are also some limitations to using MSMA in lab experiments. Its irreversible inhibition of PTPs can make it difficult to study the downstream effects of PTP inhibition. Additionally, its cytotoxic effects can make it challenging to use in cell-based assays, as it may induce non-specific cell death.

Future Directions

There are several future directions for research on MSMA. One area of interest is the development of MSMA-based therapies for cancer and other diseases. MSMA has been found to exhibit cytotoxic effects in cancer cells and modulate the immune response, making it a potentially valuable therapeutic agent. Additionally, further research is needed to elucidate the specific downstream effects of PTP inhibition by MSMA and its potential role in disease processes. Finally, the development of more selective PTP inhibitors based on the structure of MSMA could lead to the discovery of new therapeutic targets for a range of diseases.

Scientific Research Applications

MSMA has been widely used in scientific research applications due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a crucial role in regulating cellular signaling pathways by dephosphorylating proteins. Aberrant PTP activity has been linked to a range of diseases, including cancer, diabetes, and autoimmune disorders. MSMA has been found to inhibit several PTPs, including PTP1B, SHP2, and LAR, making it a potentially valuable tool for studying these enzymes and their role in disease.

Properties

IUPAC Name

methyl 2-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13-8-10-14(11-9-13)20(26(3,23)24)12-17(21)19-16-7-5-4-6-15(16)18(22)25-2/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZLOXHOFBSFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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